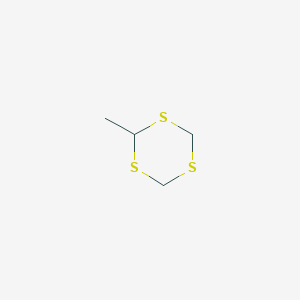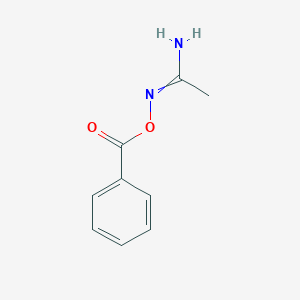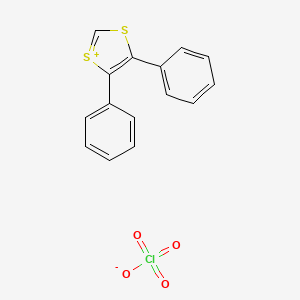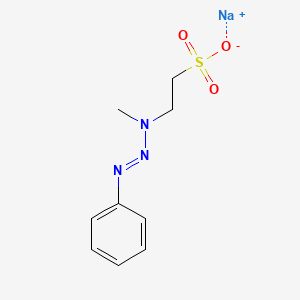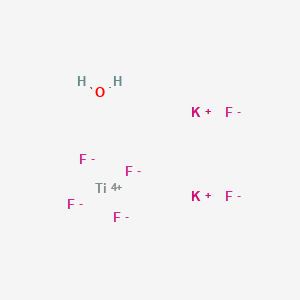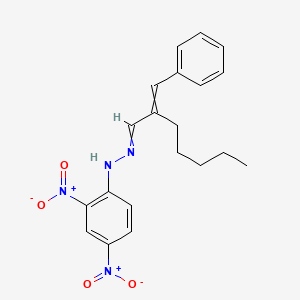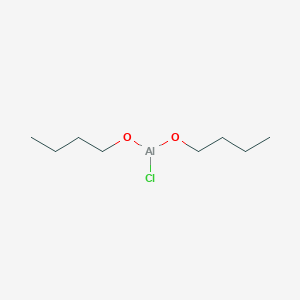
Dibutoxy(chloro)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutoxy(chloro)alumane is an organoaluminum compound with the chemical formula C8H18AlClO2 It is a derivative of aluminum and is characterized by the presence of two butoxy groups and one chloro group attached to the aluminum atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutoxy(chloro)alumane can be synthesized through the reaction of aluminum chloride with butanol in the presence of a suitable solvent. The reaction typically proceeds as follows:
AlCl3+2C4H9OH→C8H18AlClO2+HCl
The reaction is carried out under controlled conditions, often at low temperatures, to ensure the formation of the desired product. The solvent used can vary, but common choices include dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and distillation to obtain a high-purity product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Dibutoxy(chloro)alumane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the aluminum center undergoes changes in oxidation state.
Coordination Reactions: this compound can form coordination complexes with other ligands, such as phosphines or ethers.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or oxygen.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield aluminum amides, while oxidation reactions can produce aluminum oxides.
Scientific Research Applications
Dibutoxy(chloro)alumane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-aluminum bonds.
Biology: The compound is studied for its potential use in drug delivery systems and as a catalyst in biochemical reactions.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: this compound is used in the production of advanced materials, such as polymers and coatings, due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism by which dibutoxy(chloro)alumane exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with electron-rich species, facilitating reactions such as nucleophilic substitution and coordination complex formation. The butoxy groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
Aluminum Hydride (AlH3):
Lithium Aluminum Hydride (LiAlH4): A powerful reducing agent commonly used in the reduction of carbonyl compounds.
Aluminum Chloride (AlCl3): A Lewis acid used as a catalyst in various organic reactions.
Uniqueness of Dibutoxy(chloro)alumane
This compound is unique due to the presence of both butoxy and chloro groups, which provide a balance of reactivity and stability. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.
Properties
CAS No. |
24449-02-3 |
|---|---|
Molecular Formula |
C8H18AlClO2 |
Molecular Weight |
208.66 g/mol |
IUPAC Name |
dibutoxy(chloro)alumane |
InChI |
InChI=1S/2C4H9O.Al.ClH/c2*1-2-3-4-5;;/h2*2-4H2,1H3;;1H/q2*-1;+3;/p-1 |
InChI Key |
NQKZKQNJOCZVDU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCO[Al](OCCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


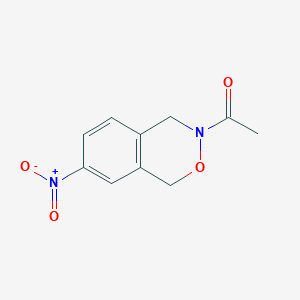
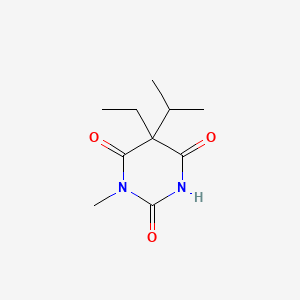
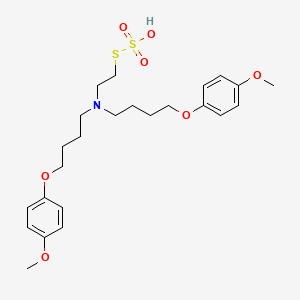
![2-[Ethyl(methyl)amino]benzoic acid](/img/structure/B14709960.png)
![Bicyclo[2.2.1]heptan-2-ol;nitric acid](/img/structure/B14709965.png)
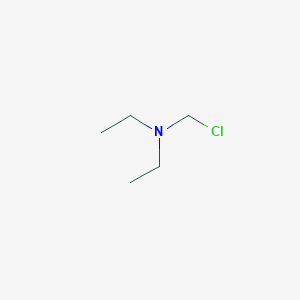
![(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid](/img/structure/B14709983.png)
